molecular formula C12H5Br4O4P B14701092 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate CAS No. 23079-39-2

3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate

Katalognummer: B14701092
CAS-Nummer: 23079-39-2
Molekulargewicht: 563.75 g/mol
InChI-Schlüssel: IDNDPKSRNHNNBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is a brominated biphenyl compound It is known for its unique chemical structure, which includes bromine atoms and a cyclic hydrogen phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate typically involves the bromination of 2,2’-biphenyldiol followed by the introduction of the cyclic hydrogen phosphate group. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The cyclic hydrogen phosphate group can be introduced through phosphorylation reactions using appropriate reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphate group.

    Substitution: Bromine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyldiol structure.

    Reduction: Reduced forms with fewer bromine atoms or altered phosphate groups.

    Substitution: Substituted biphenyldiol derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphate group play crucial roles in its binding affinity and reactivity. In biological systems, it can inhibit key metabolic processes, such as plastoquinone synthesis in algae .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is unique due to its cyclic hydrogen phosphate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated biphenyl compounds and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

23079-39-2

Molekularformel

C12H5Br4O4P

Molekulargewicht

563.75 g/mol

IUPAC-Name

2,4,8,10-tetrabromo-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide

InChI

InChI=1S/C12H5Br4O4P/c13-5-1-7-8-2-6(14)4-10(16)12(8)20-21(17,18)19-11(7)9(15)3-5/h1-4H,(H,17,18)

InChI-Schlüssel

IDNDPKSRNHNNBT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C2=C1C3=C(C(=CC(=C3)Br)Br)OP(=O)(O2)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.